8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine
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Overview
Description
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is a chemical compound with a molecular formula of C8H10ClN5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine typically involves the chlorination of a purine derivative followed by methylation and thiolation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and methylating agents like methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-7H-purin-6-amine: Another chlorinated purine derivative.
N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine: Lacks the chlorine atom but has similar structural features.
Uniqueness
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine is unique due to the presence of both the chlorine and methylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6974-03-4 |
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Molecular Formula |
C8H10ClN5S |
Molecular Weight |
243.72 g/mol |
IUPAC Name |
8-chloro-N,N-dimethyl-2-methylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C8H10ClN5S/c1-14(2)6-4-5(11-7(9)10-4)12-8(13-6)15-3/h1-3H3,(H,10,11,12,13) |
InChI Key |
DTIVGQBONZAYLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1NC(=N2)Cl)SC |
Origin of Product |
United States |
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